

Quantitative Data Profile of SNIPER(BRD)-1

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Compound Focus: Sniper(brd)-1

Cat. No.: S543482

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The table below summarizes the key quantitative data available for **SNIPER(BRD)-1** from a commercial supplier's data sheet [1].

Target Protein	Reported IC50 (nM)	Experimental Context / Notes
cIAP1	6.8 nM	In vitro binding affinity [1]
cIAP2	17 nM	In vitro binding affinity [1]
XIAP	49 nM	In vitro binding affinity [1]
BRD4	Protein level reduction observed	Cell-based functional assay: Induced degradation in LNCaP cells after 6-24 h treatment (0.003-1 μ M) [1].

SNIPER Technology and Key Experimental Insights

While direct validation protocols for **SNIPER(BRD)-1** are not detailed in the search results, the following information provides context on how its activity is validated and how SNIPERs work.

- Core Mechanism of SNIPERs:** SNIPERs are chimeric molecules designed to recruit **IAP family E3 ubiquitin ligases** (like cIAP1 and XIAP) to a target protein, leading to its ubiquitination and degradation by the proteasome [2] [3] [4]. A key characteristic is their ability to induce the **simultaneous degradation of both the target protein and the IAPs themselves** (like cIAP1) [3].

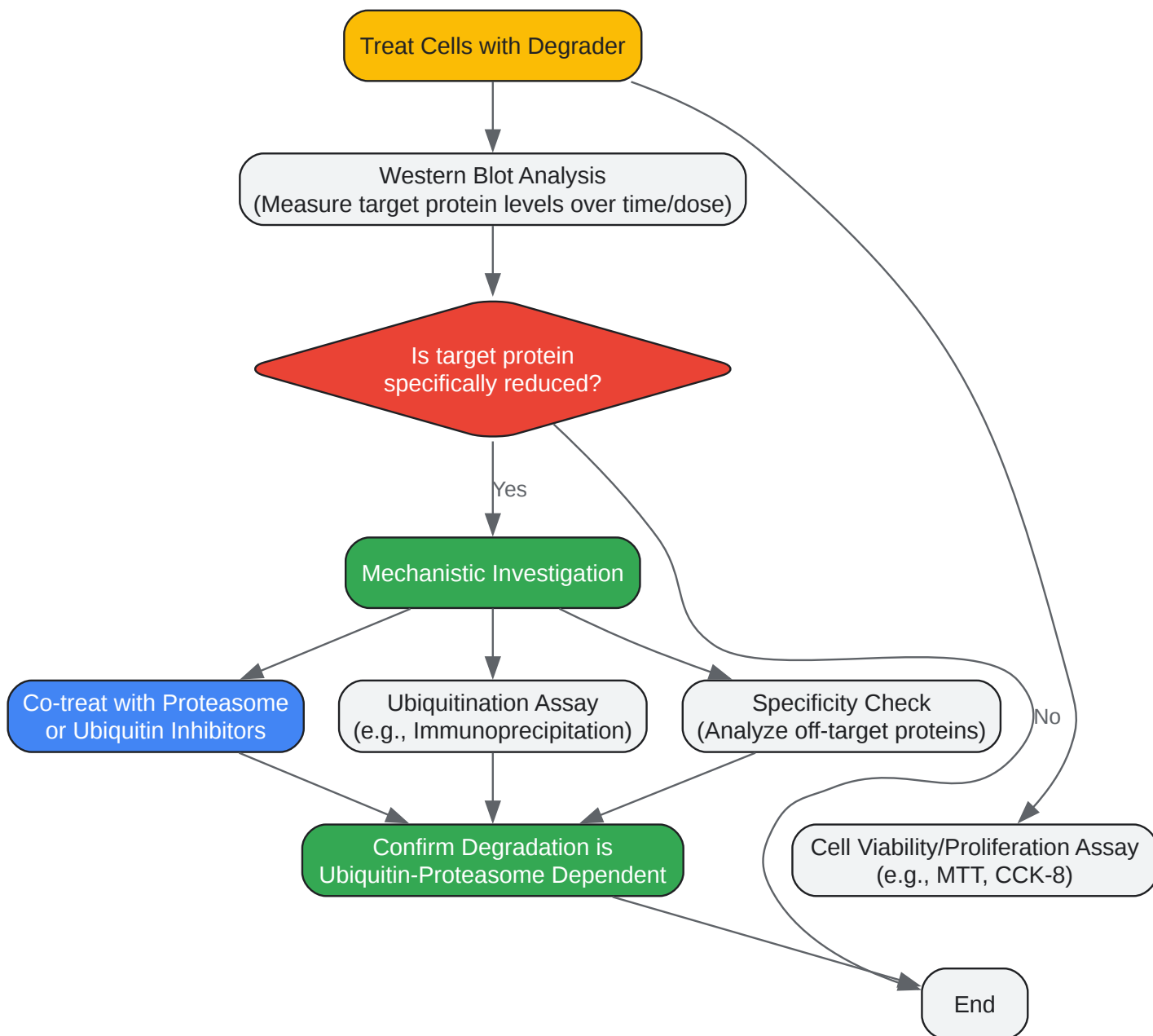
- **Key Experimental Evidence for Degradation:** For the related SNIPER(ER)-87, the following mechanistic experiments were conducted to confirm that protein reduction was due to targeted degradation [2]:
 - **Ubiquitin-Proteasome System (UPS) Dependency:** Degradation was blocked by co-treatment with proteasome inhibitors (MG132, bortezomib) or a ubiquitin-activating enzyme inhibitor (MLN7243) [2].
 - **Ubiquitination Assay:** Direct polyubiquitination of the target protein was detected in cells treated with the SNIPER, but not with a mixture of its separate components [2].
 - **Specificity:** The degrader did not affect the levels of unrelated proteins, indicating that the effect was specific to the intended target [2].

Research Considerations and Future Directions

- **Distinct Mechanism from PROTACs:** SNIPERs are often discussed alongside PROTACs, as both are Targeted Protein Degradation (TPD) technologies [5]. A primary distinction is the E3 ligase recruited. While many PROTACs use ligands for VHL or CRBN, SNIPERs specifically use IAP antagonists [3] [4]. This can be advantageous in cancers that overexpress IAPs [3].
- **Challenge of Limited E3 Ligands:** A major challenge in the broader TPD field is the limited number of E3 ligases for which small-molecule recruiters are available. Expanding this toolkit is an active area of research to improve the applicability and selectivity of degraders [5].

Practical Workflow for Degradation Validation

The diagram below outlines a general experimental workflow, based on the methodologies cited for related SNIPERs, to validate the activity and mechanism of a protein degrader like **SNIPER(BRD)-1**.



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